molecular formula C5H12N2O2S B6597969 N-cyclopropyl-N-ethylaminosulfonamide CAS No. 1094711-35-9

N-cyclopropyl-N-ethylaminosulfonamide

Cat. No.: B6597969
CAS No.: 1094711-35-9
M. Wt: 164.23 g/mol
InChI Key: YTXRGXROJVKCGG-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-ethylaminosulfonamide is an organosulfur compound with the molecular formula C5H12N2O2S and a molecular weight of 164.23 g/mol . It is characterized by the presence of a cyclopropyl group and an ethyl group attached to a sulfonamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-ethylaminosulfonamide typically involves the reaction of cyclopropylamine with ethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-ethylaminosulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-N-ethylaminosulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-ethylaminosulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclopropyl and ethyl groups contribute to the compound’s overall stability and reactivity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-methylaminosulfonamide
  • N-cyclopropyl-N-propylaminosulfonamide
  • N-cyclopropyl-N-isopropylaminosulfonamide

Uniqueness

N-cyclopropyl-N-ethylaminosulfonamide is unique due to its specific combination of cyclopropyl and ethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[ethyl(sulfamoyl)amino]cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-2-7(5-3-4-5)10(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXRGXROJVKCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094711-35-9
Record name N-cyclopropyl-N-ethylaminosulfonamide
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